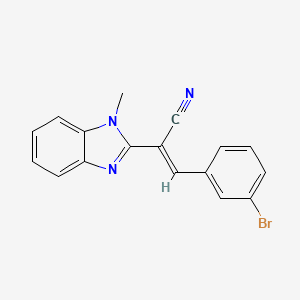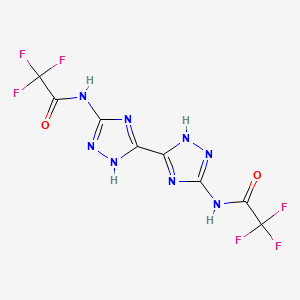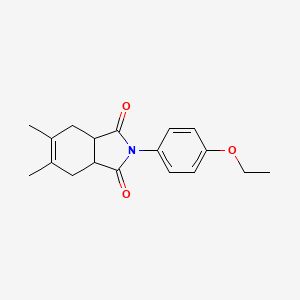![molecular formula C19H17N3O2 B11653672 N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11653672.png)
N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₉H₁₆N₂O₂
IUPAC Name: N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide
This compound belongs to the class of Schiff base hydrazones, which play a significant role in inorganic chemistry and can form stable complexes with transition metal ions . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
準備方法
The synthetic route for N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide involves the condensation of an aldehyde or ketone with a hydrazine derivative. Specific reaction conditions and industrial production methods may vary, but the general process includes:
Condensation Reaction: Reacting an aldehyde (or ketone) with hydrazine in a suitable solvent (e.g., ethanol, methanol) to form the Schiff base hydrazone.
Isolation and Purification: The resulting product is isolated, purified, and characterized using techniques like X-ray crystallography.
化学反応の分析
Reactivity: N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions.
科学的研究の応用
Chemistry: Used as ligands in coordination chemistry and as building blocks for metal complexes.
Biology: Investigated for potential enzyme inhibition and biological activity.
Medicine: Explored for pharmacological applications due to its structural features.
Industry: May serve as a model for antioxidant superoxide dismutase mimics.
作用機序
The exact mechanism by which N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
類似化合物との比較
Uniqueness: Highlight its distinctive features compared to other hydrazones.
Similar Compounds: Explore related compounds, such as other Schiff base hydrazones.
特性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
N-[(E)-(8-hydroxyquinolin-5-yl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H17N3O2/c23-17-10-9-15(16-7-4-12-20-19(16)17)13-21-22-18(24)11-8-14-5-2-1-3-6-14/h1-7,9-10,12-13,23H,8,11H2,(H,22,24)/b21-13+ |
InChIキー |
UWZHMPZOPZIOBH-FYJGNVAPSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=C3C=CC=NC3=C(C=C2)O |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=C3C=CC=NC3=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-(2-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653593.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653597.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653609.png)


![6-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11653617.png)

![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11653620.png)
![1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone](/img/structure/B11653623.png)
![3-[(2-Furanylcarbonyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11653624.png)

![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653658.png)
![6-(2,5-Dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11653666.png)
